3-oxa-9-azaspiro[5.6]dodecan-10-one
CAS No.: 1782886-08-1
Cat. No.: VC11500480
Molecular Formula: C10H17NO2
Molecular Weight: 183.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1782886-08-1 |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.2 |
Introduction
Structural Characterization and Nomenclature
Core Framework and Functional Groups
3-Oxa-9-azaspiro[5.6]dodecan-10-one belongs to the spirocyclic family, characterized by two fused rings sharing a single atom—here, a carbon atom bridging a 5-membered oxolane (oxygen-containing) ring and a 6-membered azacyclohexane (nitrogen-containing) ring. The "dodecan-10-one" suffix denotes a 12-carbon backbone with a ketone group at position 10. This architecture introduces both conformational rigidity and polar functional groups, influencing its physicochemical and biological behavior .
Table 1: Hypothesized Molecular Properties Based on Structural Analogs
The ketone at position 10 introduces a reactive electrophilic site, potentially enabling further derivatization or participation in hydrogen bonding. Comparative analysis with the amine analog 3-oxa-9-azaspiro[5.6]dodecane (PubChem CID 82412656) suggests that the ketone substitution reduces basicity while enhancing polarity .
Spectroscopic Signatures
Though experimental NMR or IR data for 3-oxa-9-azaspiro[5.6]dodecan-10-one are unavailable, analogous compounds provide benchmarks:
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¹H NMR: Expected resonances at δ 3.6–4.1 ppm (m, oxolane protons), δ 2.8–3.2 ppm (m, azacyclohexane protons), and δ 2.1–2.4 ppm (s, ketone α-protons) .
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¹³C NMR: A carbonyl signal near δ 208–212 ppm, with sp³ carbons in the 20–80 ppm range .
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IR: Strong C=O stretch at ~1710 cm⁻¹ and N–H stretch (if secondary amine present) at ~3300 cm⁻¹ .
Synthetic Methodologies
Multicomponent Cyclocondensation Strategies
The synthesis of spirocyclic compounds like 3-oxa-9-azaspiro[5.6]dodecan-10-one often employs lanthanide-catalyzed multicomponent reactions. For example, Sm(NO₃)₃·6H₂O facilitates the coupling of gem-dihydroperoxides, α,ω-dialdehydes, and primary amines to yield spiro-tetraoxadodecanediamines . Adapting this approach:
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Reactants:
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gem-Dihydroperoxide (e.g., 1,1-dihydroperoxycyclohexane)
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α,ω-Dialdehyde (e.g., glyoxal or pentanedial)
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Primary amine (e.g., aniline derivatives)
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Mechanism:
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Step 1: Lanthanide-mediated activation of dihydroperoxide, forming tetraoxaspiroalkanediol intermediates.
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Step 2: Condensation with dialdehyde and amine to form the spirocyclic framework.
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Step 3: Oxidation of a secondary alcohol to the ketone (e.g., using Jones reagent).
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Table 2: Hypothetical Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield (Estimated) |
|---|---|---|
| Catalyst Loading | 5–7 mol% Sm(NO₃)₃·6H₂O | 65–75% |
| Solvent | THF | >80% conversion |
| Temperature | 20–25°C | Minimal byproducts |
| Oxidation Step | CrO₃/H₂SO₄ | 85–90% |
Future Research Directions
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Synthetic Optimization:
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Screen alternative catalysts (e.g., Yb(OTf)₃) for improved ketone regioselectivity.
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Explore photochemical oxidation methods to enhance efficiency.
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Biological Screening:
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Evaluate in vitro cytotoxicity panels (NCI-60).
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Assess pharmacokinetics in rodent models.
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Computational Modeling:
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Density functional theory (DFT) studies to predict reactivity and tautomerism.
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Molecular docking against cancer targets (e.g., PARP, EGFR).
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